molecular formula C32H44O7 B591105 Petuniasterone K CAS No. 126240-11-7

Petuniasterone K

Cat. No. B591105
CAS RN: 126240-11-7
M. Wt: 540.697
InChI Key: JJTNXLYSYGXSFL-VMNYMRNNSA-N
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Description

Petuniasterone K is a natural product found in Petunia axillaris with data available.

Scientific Research Applications

Discovery and Isolation

Petuniasterone K, along with other petuniasterones, has been discovered and isolated from various species of the Petunia plant. Early research identified various steroids, including petuniasterones, from leaves and stems of Petunia hybrida and other species, revealing a diverse range of structurally unique compounds within these plants (Elliger, Benson, Lundin, & Waiss, 1988), (Elliger et al., 1989), (Elliger, Waiss, Wong, & Benson, 1989).

Role in Plant Defense

Petuniasterone K, like other petuniasterones, is suggested to play a significant role in plant defense mechanisms. A study on Petunia hybrida demonstrated that down-regulation of a specific gene resulted in a decrease in petuniasterone content and increased susceptibility to herbivores, indicating their importance in the plant's defense system (Sasse et al., 2016).

Chemical Properties and Synthesis

The chemical properties of petuniasterones, including Petuniasterone K, have been a subject of study, with research focusing on their structures and potential for synthetic modification. This includes exploration into biomimetic synthesis and understanding their structural composition, which is crucial for further applications in scientific research (Faraldos & Giner, 2002).

properties

CAS RN

126240-11-7

Product Name

Petuniasterone K

Molecular Formula

C32H44O7

Molecular Weight

540.697

InChI

InChI=1S/C32H44O7/c1-17(24-16-30(7)27(3,4)38-31(8,36-24)39-30)32-25(37-32)15-22-26-21(10-12-29(22,32)6)28(5)11-9-20(34)13-19(28)14-23(26)35-18(2)33/h9,11,13,17,21-26H,10,12,14-16H2,1-8H3/t17-,21+,22+,23-,24-,25+,26-,28+,29+,30+,31?,32+/m1/s1

InChI Key

JJTNXLYSYGXSFL-VMNYMRNNSA-N

SMILES

CC(C1CC2(C(OC(O1)(O2)C)(C)C)C)C34C(O3)CC5C4(CCC6C5C(CC7=CC(=O)C=CC67C)OC(=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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